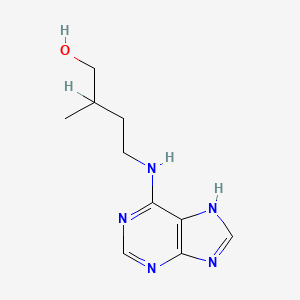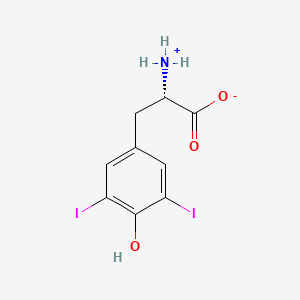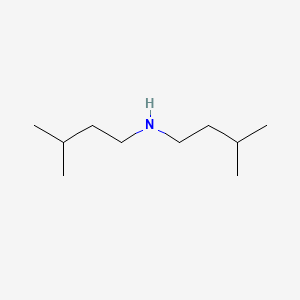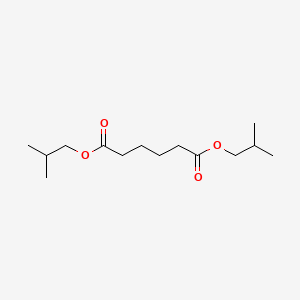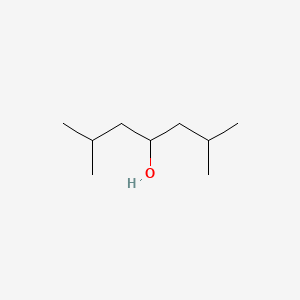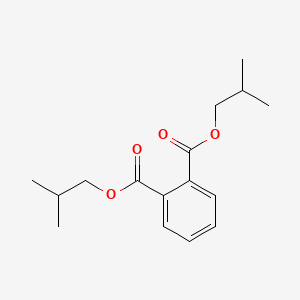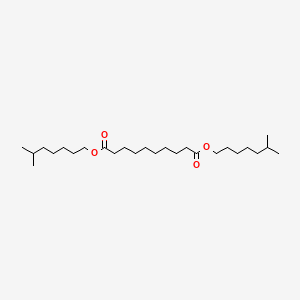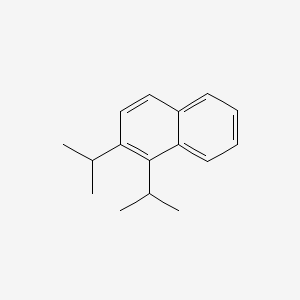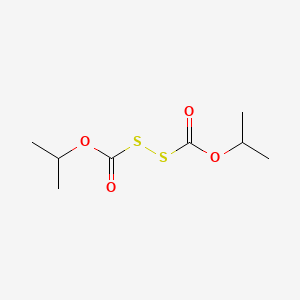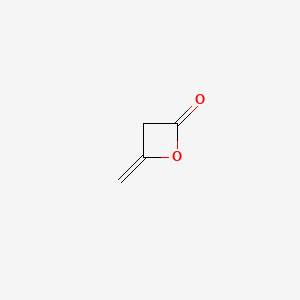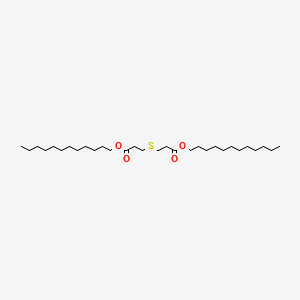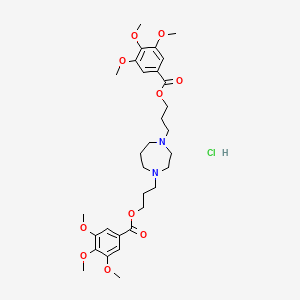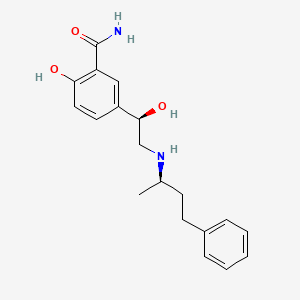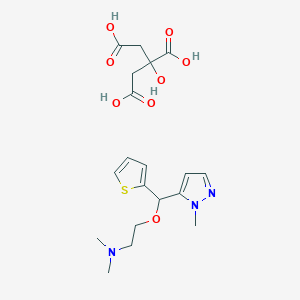
CHEBI:39183
説明
Dinotefuran is an insecticide of the neonicotinoid class developed by Mitsui Chemicals. It is used for controlling insect pests such as aphids, whiteflies, thrips, leafhoppers, leafminers, sawflies, mole cricket, white grubs, lacebugs, billbugs, beetles, mealybugs, and cockroaches on leafy vegetables, in residential and commercial buildings, and for professional turf management .
Synthesis Analysis
Dinotefuran is synthesized through a series of reactions involving Michael additions reaction, NaBH4 reduction, dehydration cyclization, and catalytic hydrogenation . The ( )-tetrahydro-3-furylmethyl moiety, a characteristic part of dinotefuran, was found by research in which acetylcholine was selected as the lead compound .
Molecular Structure Analysis
Dinotefuran has a molecular formula of C7H14N4O3 . It is a neonicotinoid in the nitroguanidine class .
Chemical Reactions Analysis
The hydrolysis of dinotefuran has been studied extensively. The hydrolysis with OH−, which has obviously lower energy than other channels, is the most preferred pathway. The hydrolysis in solution is more favorable than that in the gas phase .
Physical And Chemical Properties Analysis
Dinotefuran has a molar mass of 202.214 g·mol−1 and a melting point of 107.5°C. It is soluble in water, with a solubility of 39.83 g/L .
科学的研究の応用
蚊の防除用殺虫剤
ジノテフランは、抵抗性の蚊に対するネオニコチノイド系殺虫剤として有望視されています . ジノテフランは、哺乳類に対する毒性が低く、幅広い害虫に対して優れた殺虫効果を示します . ジノテフランの毒性は、ガンビアハマダラカ (Anopheles gambiae Giles)、ネッタイシマカ (Aedes aegypti L)、およびヒトスジシマカ (Culex quinquefasciatus Say) の異なる蚊系統に対して評価されました . その結果、ジノテフランは、一般的に使用されている殺虫剤のほとんどよりも毒性が低いことが示されました .
果実ハエ害虫の防除
ジノテフランは、3 種のバクテリア属の果実ハエに対して、致死効果、亜致死効果、および子孫への影響があることが判明しました . ジノテフランともう 1 つの殺虫剤であるフルララナーはどちらも、成虫の果実ハエおよびその子孫の性比に対して、強い致死効果と亜致死効果を示します .
稲害虫の防除
ジノテフランは、水田におけるウンカやイネの害虫の防除に広く用いられています . しかし、トビイロウンカやタバココナジラミなどの一部の昆虫は、ジノテフランに対する抵抗性を発達させています .
さまざまな害虫の防除
ジノテフランは優れた殺虫特性を有し、さまざまな作物におけるさまざまな害虫の防除に優れた効果を発揮します .
抵抗性を発達させた昆虫の防除
ジノテフランなどのネオニコチノイド系殺虫剤は、他の殺虫剤の種類に対して抵抗性を発達させた害虫を効果的に管理することができます . ジノテフランは、強力な殺虫特性、および植物への迅速な吸収と移行により、刺す昆虫と吸う昆虫に対して広く使用されています .
将来の研究開発の可能性
ジノテフランは、アセチルコリンをリード化合物として用いた研究によって発見されました . これは、ジノテフランおよび類似の化合物を、害虫防除用途に用いるためのさらなる研究開発の可能性を示唆しています。
作用機序
Dinotefuran, also known as CHEBI:39183, Guanidine, N’‘-methyl-N-nitro-N’-[(tetrahydro-3-furanyl)methyl]-, or 1-Methyl-3-nitro-2-[(tetrahydrofuran-3-yl)methyl]guanidine, is a potent insecticide belonging to the neonicotinoid class of chemicals . This article provides a comprehensive review of the mechanism of action of Dinotefuran, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Dinotefuran primarily targets the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses, and their disruption leads to the overstimulation of the nervous system, resulting in the paralysis and eventual death of the insect .
Mode of Action
Dinotefuran acts as an agonist of the insect nicotinic acetylcholine receptors . It binds to these receptors, taking the place of the normal neurotransmitter acetylcholine . Unlike acetylcholine, Dinotefuran cannot be deactivated by acetylcholinesterase, leading to a continuous stimulation of the receptors . This overstimulation disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death .
Biochemical Pathways
The primary biochemical pathway affected by Dinotefuran is the cholinergic pathway . By acting as an agonist at the nicotinic acetylcholine receptors, Dinotefuran disrupts the normal flow of nerve impulses in this pathway . The resulting overstimulation of the nervous system leads to a range of downstream effects, including paralysis and death .
Pharmacokinetics
Dinotefuran exhibits rapid absorption and distribution throughout the body . In laboratory animals, more than 90% of an ingested dose was absorbed, and the compound was quickly distributed throughout the body . Elimination of Dinotefuran is primarily via urine, with more than 90% of the dose being eliminated as the unchanged parent molecule . The half-lives in plasma ranged from 4 to 15 hours .
Result of Action
The primary result of Dinotefuran’s action is the cessation of feeding within several hours of contact, followed by death . This is due to the overstimulation of the insect’s nervous system, which leads to paralysis and eventually death . Despite its toxicity to insects, Dinotefuran shows low mammalian toxicity and great insecticidal activity against a broad range of pests .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dinotefuran. For instance, Dinotefuran is highly toxic to honeybees and silkworms . Moreover, the US state of Oregon temporarily restricted the use of Dinotefuran in July 2013, pending the results of an investigation into a large bee kill . Therefore, the use of Dinotefuran must be carefully managed to minimize its impact on non-target organisms and the environment.
将来の方向性
The EPA is releasing draft biological evaluations that include EPA’s draft effects determinations for the neonicotinoid insecticides dinotefuran on federally listed endangered and threatened species and designated critical habitats . This is an important step in meeting its October 2024 commitment to complete final effects determinations .
特性
IUPAC Name |
2-methyl-1-nitro-3-(oxolan-3-ylmethyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBZOVFACRVRJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NCC1CCOC1)N[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165252-70-0 | |
| Record name | Dinotefuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165252-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinotefuran [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165252700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



